molecular formula C11H12FNO2 B155937 N-(2-Fluorobenzoyl)morpholine CAS No. 1978-64-9

N-(2-Fluorobenzoyl)morpholine

Cat. No.: B155937
CAS No.: 1978-64-9
M. Wt: 209.22 g/mol
InChI Key: OIDNOKLCLGRXCW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Fluorobenzoyl)morpholine can be synthesized through the reaction of 2-fluorobenzoyl chloride with morpholine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: N-(2-Fluorobenzoyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-Fluorobenzoyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzoyl)morpholine involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. For instance, it may inhibit kinases involved in cell cycle regulation and cytokinesis .

Comparison with Similar Compounds

  • N-(4-Fluorobenzoyl)morpholine
  • N-(3-Fluorobenzoyl)morpholine
  • N-(2-Chlorobenzoyl)morpholine

Comparison: N-(2-Fluorobenzoyl)morpholine is unique due to the position of the fluorine atom on the benzoyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, such as N-(4-Fluorobenzoyl)morpholine and N-(3-Fluorobenzoyl)morpholine, the 2-fluoro derivative exhibits different steric and electronic properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

(2-fluorophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDNOKLCLGRXCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336284
Record name N-(2-Fluorobenzoyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804431
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1978-64-9
Record name N-(2-Fluorobenzoyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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